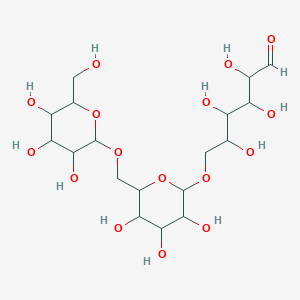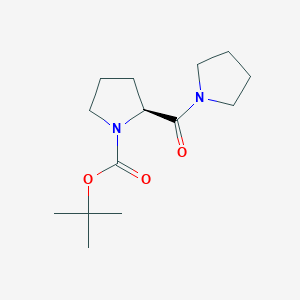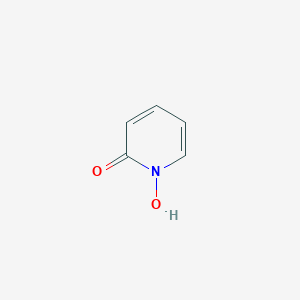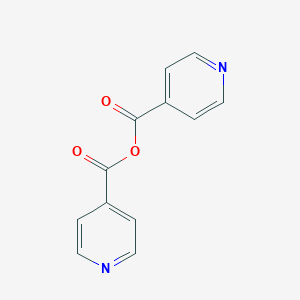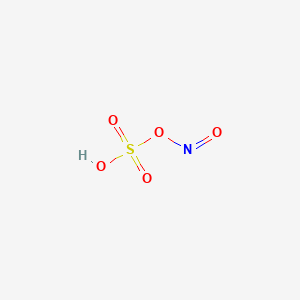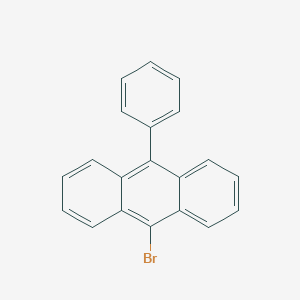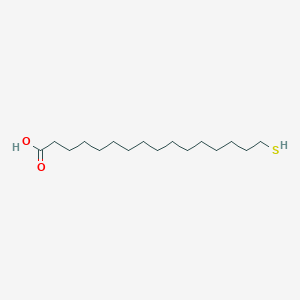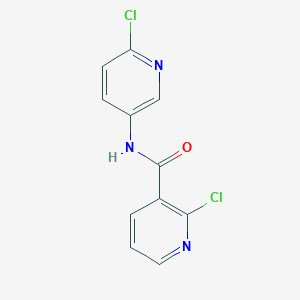
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, also known as CC-115, is a small molecule inhibitor that targets the mTOR pathway. It has been developed as a potential treatment for various diseases, including cancer, autoimmune disorders, and metabolic disorders.
作用機序
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide targets the mTOR pathway, which is a key regulator of cell growth, metabolism, and survival. Specifically, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide inhibits both mTORC1 and mTORC2 complexes, which are involved in different cellular functions. By inhibiting the mTOR pathway, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces cell proliferation, induces cell death, and modulates immune responses.
生化学的および生理学的効果
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical models. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces tumor cell proliferation, induces cell death, and inhibits angiogenesis. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide reduces inflammation and immune cell activation. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide improves glucose metabolism and reduces insulin resistance.
実験室実験の利点と制限
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the mTOR pathway. However, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide also has some limitations, including its low solubility, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide research, including its clinical development as a potential treatment for cancer, autoimmune disorders, and metabolic disorders. Additionally, further studies are needed to explore the optimal dosing and scheduling of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide, as well as its potential combination with other therapies. Furthermore, the potential side effects of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide need to be thoroughly investigated to ensure its safety and efficacy in clinical settings.
Conclusion
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide is a promising small molecule inhibitor that targets the mTOR pathway and has potential applications in cancer, autoimmune disorders, and metabolic disorders. Its synthesis method has been optimized to produce high yields and purity, and it has been extensively studied in preclinical models. Further research is needed to explore its clinical potential and safety.
合成法
The synthesis of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide involves the condensation of 2-chloro-3-cyanopyridine and 6-chloro-3-aminopyridine in the presence of a base. The resulting intermediate is then reacted with 2-chloroacetyl chloride to yield 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide. This synthesis method has been optimized to produce high yields and purity of 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide.
科学的研究の応用
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been extensively studied in preclinical models and has shown promising results in various diseases. In cancer, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to inhibit tumor growth and metastasis in multiple cancer types, including breast, lung, and prostate cancer. In autoimmune disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to reduce inflammation and disease severity in animal models of multiple sclerosis and rheumatoid arthritis. In metabolic disorders, 2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide has been shown to improve glucose metabolism and reduce insulin resistance in animal models of type 2 diabetes.
特性
CAS番号 |
152038-51-2 |
|---|---|
製品名 |
2-Chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
分子式 |
C11H7Cl2N3O |
分子量 |
268.1 g/mol |
IUPAC名 |
2-chloro-N-(6-chloropyridin-3-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C11H7Cl2N3O/c12-9-4-3-7(6-15-9)16-11(17)8-2-1-5-14-10(8)13/h1-6H,(H,16,17) |
InChIキー |
KLBOLVOJHSLGII-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
正規SMILES |
C1=CC(=C(N=C1)Cl)C(=O)NC2=CN=C(C=C2)Cl |
同義語 |
2-Chloro-N-(2'-chloro-5'-pyridinyl)pyridine-3-carboxamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



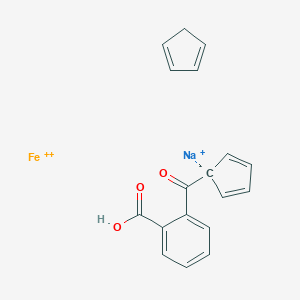
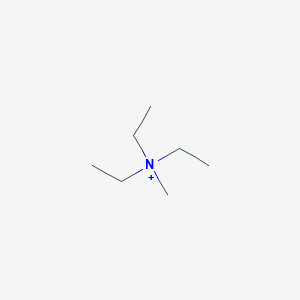
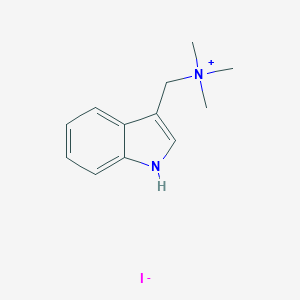

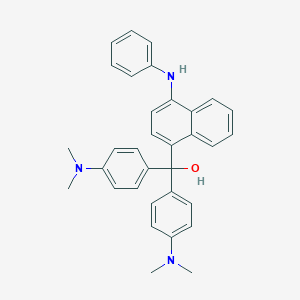
![5-Methoxybenzo[c]isoxazole](/img/structure/B179264.png)
